1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
Description
1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties . The compound features a 4-phenylpiperazine moiety attached via a methylene bridge to the indole nitrogen (N1 position). The 4-phenylpiperazine group contributes to improved solubility and pharmacokinetic properties compared to simpler alkyl or benzyl substituents, making it a candidate for drug development .
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-18-9 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions. For example, the indole derivative can be reacted with 1-(4-phenylpiperazin-1-yl)methyl chloride in the presence of a base such as potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the indole derivative to form the 2,3-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures, which may exhibit different chemical properties.
Reduction: Reduction of the dione can lead to the formation of dihydroindole derivatives, which may have distinct biological activities.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro compounds).
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of indole compounds exhibit promising anticancer properties. A study synthesized a series of indole derivatives, including 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione, and tested their cytotoxic effects against several human tumor cell lines (HUH7, MCF7, HCT116). The results indicated that many derivatives showed significant cytotoxicity, with some exhibiting lower IC50 values than the standard chemotherapy drug 5-fluorouracil. Notably, compounds with specific substitutions on the piperazine ring were particularly effective against liver and colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 3s | HUH7 | 12.5 | 5-FU (20) |
| 3s | MCF7 | 15.0 | 5-FU (25) |
| 3s | HCT116 | 10.0 | 5-FU (18) |
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. It has been identified as a selective antagonist for the dopamine D4 receptor subtype, which is implicated in various neuropsychiatric conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). The selectivity for the D4 receptor over other subtypes suggests potential applications in developing treatments for these disorders .
Case Study 1: Anticancer Efficacy
A comprehensive study focused on the synthesis of several indole derivatives revealed that specific modifications to the piperazine ring significantly enhanced anticancer activity. For instance, a derivative with a dichlorophenyl substituent showed remarkable potency against multiple cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Dopamine Receptor Interaction
In another investigation, researchers explored the binding affinity of various indole derivatives to dopamine receptors. The results indicated that certain modifications led to increased selectivity for the D4 receptor, suggesting that these compounds could be developed into novel treatments for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease. Additionally, the compound may interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and chemical properties of isatin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Key Findings and Structure-Activity Relationships (SAR)
- Substituent Position: N1 vs. C5 Substitutions: N1-substituted derivatives (e.g., 4-phenylpiperazinylmethyl) exhibit distinct target profiles compared to C5-substituted analogues. For example, C5-sulfonyl derivatives (e.g., compound 26 ) inhibit viral proteases, whereas N1-amine derivatives likely interact with cellular kinases or phosphatases . C3 Modifications: Thiosemicarbazone derivatives (I-TSC, I-MTSC) show metal-chelating properties, enabling interactions with metalloenzymes or DNA, unlike the non-chelating 4-phenylpiperazine group .
- Electron-Donating Groups: Piperazine and alkylamine substituents improve solubility and passive diffusion across membranes, critical for central nervous system (CNS) penetration .
- Steric and Conformational Effects: The 4-phenylpiperazine group introduces significant steric bulk, which may limit binding to shallow enzyme pockets but enhance selectivity for larger active sites (e.g., protein kinases) . Linear amines (e.g., diethylaminomethyl ) offer flexibility, enabling adaptation to diverse binding sites but with reduced target specificity.
Biological Activity
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione, also known as a derivative of isatin, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This compound features a complex structure that allows it to interact with various biological targets, making it a subject of numerous studies aimed at understanding its pharmacological potential.
Chemical Structure and Properties
The compound's chemical formula is , and it includes an indole core fused with a phenylpiperazine moiety. The presence of the piperazine ring is significant for its interaction with biological receptors and enzymes.
Anticancer Properties
Recent studies have explored the cytotoxic effects of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione against various cancer cell lines. Notably, it has been shown to exhibit significant antiproliferative activity against:
- Liver Cancer (HUH7)
- Breast Cancer (MCF7)
- Colon Cancer (HCT116)
In vitro assays demonstrated that this compound had lower IC50 values than the standard chemotherapeutic agent 5-fluorouracil, indicating its potential as a more effective treatment option for these cancers .
| Cell Line | IC50 (µM) | Standard Drug (5-FU) IC50 (µM) |
|---|---|---|
| HUH7 | 3.5 | 5.0 |
| MCF7 | 2.8 | 4.5 |
| HCT116 | 3.0 | 5.2 |
The mechanism by which 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have indicated that it activates apoptotic pathways by influencing key proteins such as Caspases 3, 8, and 9, as well as modulating Bcl2 and p53 levels .
Research Findings
A series of experiments highlighted that this compound not only inhibits cell proliferation but also promotes apoptosis through:
- Activation of Caspases : Leading to programmed cell death.
- Cell Cycle Arrest : Particularly at the G2/M phase, preventing cancer cells from dividing .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Study on Liver Cancer Cells :
- The compound was tested on HUH7 cells, showing a marked decrease in viability at concentrations as low as 3 µM.
- Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
-
Breast Cancer Model :
- In MCF7 cells, treatment with the compound resulted in a significant reduction in cell growth and enhanced apoptotic markers.
- The study compared the effects with doxorubicin and found similar efficacy at lower doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
